Cas no 2149-76-0 (5-Aminouridine)
5-Aminouridine Chemical and Physical Properties
Names and Identifiers
-
- Uridine, 5-amino-(6CI,7CI,8CI,9CI)
- 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 5-Aminouridin
- 5-amino-uridine
- Uridine,5-amino
- 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 2149-76-0
- AKOS026673952
- CS-0114105
- 4-Chloro-2-isopropyl-5-methylphenol(chlorothymol)
- HY-130802
- 5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Aminouridine
- SCHEMBL1138786
-
- Inchi: 1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
- InChI Key: YBTWWWIJBCCYNR-UAKXSSHOSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NC(C(=C1)N)=O)=O)O)O
Computed Properties
- Exact Mass: 259.08000
- Monoisotopic Mass: 259.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.5
- Topological Polar Surface Area: 145A^2
Experimental Properties
- Density: 1.712
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.666
- PSA: 150.80000
- LogP: -2.68850
5-Aminouridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Aminouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM322243-1g |
5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
2149-76-0 | 95% | 1g |
$*** | 2023-03-29 | |
| Ambeed | A446627-1g |
5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
2149-76-0 | 99% | 1g |
$847.0 | 2025-02-27 | |
| Aaron | AR00BFMM-50mg |
Uridine, 5-amino- |
2149-76-0 | 99% | 50mg |
$95.00 | 2025-02-11 | |
| Aaron | AR00BFMM-100mg |
Uridine, 5-amino- |
2149-76-0 | 99% | 100mg |
$161.00 | 2025-02-11 | |
| Aaron | AR00BFMM-250mg |
Uridine, 5-amino- |
2149-76-0 | 99% | 250mg |
$306.00 | 2025-02-11 | |
| MedChemExpress | HY-130802-1mg |
5-Aminouridine |
2149-76-0 | 1mg |
¥241 | 2024-04-19 | ||
| A2B Chem LLC | AF32370-5mg |
Uridine, 5-amino- |
2149-76-0 | 100% | 5mg |
$73.00 | 2024-04-20 | |
| A2B Chem LLC | AF32370-10mg |
Uridine, 5-amino- |
2149-76-0 | 100% | 10mg |
$88.00 | 2024-04-20 | |
| A2B Chem LLC | AF32370-25mg |
Uridine, 5-amino- |
2149-76-0 | 100% | 25mg |
$121.00 | 2024-04-20 | |
| A2B Chem LLC | AF32370-50mg |
Uridine, 5-amino- |
2149-76-0 | 100% | 50mg |
$161.00 | 2024-04-20 |
5-Aminouridine Suppliers
5-Aminouridine Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-Aminouridine
5-Aminouridine: A Comprehensive Overview
5-Aminouridine, also known by its CAS number 2149-76-0, is a nucleoside analog that has garnered significant attention in the fields of pharmacology, oncology, and virology due to its unique biological properties and potential therapeutic applications. This compound is a derivative of uridine, a nucleoside that plays a critical role in RNA synthesis and various cellular processes. The introduction of an amino group at the 5-position of the uracil ring in 5-Aminouridine confers it with distinct chemical and biological characteristics, making it a valuable tool in both research and clinical settings.
The structural modification in 5-Aminouridine enhances its ability to incorporate into RNA molecules, which has been exploited in the development of novel antiviral agents. Recent studies have demonstrated that 5-Aminouridine can inhibit viral replication by interfering with RNA-dependent RNA polymerase activity, a mechanism that holds promise for treating infections caused by RNA viruses such as influenza and coronaviruses. This discovery has been particularly relevant in light of the ongoing COVID-19 pandemic, where there is an urgent need for effective antiviral therapies.
In addition to its antiviral potential, 5-Aminouridine has been investigated for its role in cancer treatment. Research indicates that this compound may modulate cellular signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that 5-Aminouridine can induce apoptosis in cancer cells by activating caspase pathways, while sparing normal cells from cytotoxic effects. These findings suggest that 5-Aminouridine-based therapies could offer a more targeted approach to cancer treatment with reduced side effects compared to conventional chemotherapy.
The synthesis of 5-Aminouridine involves a multi-step process that typically begins with the isolation of uracil from natural sources or through chemical synthesis. The amino group is then introduced at the 5-position via nucleophilic substitution or other chemical reactions, requiring precise control to ensure high purity and bioactivity. Advances in synthetic chemistry have enabled the production of 5-Aminouridine on a larger scale, facilitating its use in preclinical and clinical studies.
5-Aminouridine's ability to integrate into RNA molecules also makes it a valuable tool in molecular biology research. It has been used as a marker to study RNA metabolism, including processes such as transcription, splicing, and degradation. Furthermore, recent advancements in CRISPR-Cas9 technology have leveraged 5-Aminouridine-modified guide RNAs to enhance the precision and efficiency of gene editing, opening new avenues for genetic research and therapeutic applications.
The pharmacokinetics and toxicity profiles of 5-Aminouridine strong>
2149-76-0 (5-Aminouridine) Related Products
- 34484-23-6(Uridine, 3-(2-aminoethyl)- (9CI))
- 116154-74-6(5-Amino Uridine Hydrochloride)
- 5536-30-1(5-amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2124-54-1(Uric acid ribonucleoside)
- 33805-45-7(Uridine,5-(dimethylamino)- (7CI,8CI,9CI))
- 840-50-6(Uridine, 2'-deoxy-5-(methylamino)-)
- 14048-19-2(Uridine,5-(acetylamino)- (9CI))
- 55806-51-4(Uridine,5-(4-morpholinyl)- (9CI))
- 69339-81-7(Uridine,5-(methylamino)- (9CI))
- 21082-30-4(1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-9-beta-D-ribofuranosyl-)